molecular formula C8H20ClN3O2S B1378628 4-(aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide hydrochloride CAS No. 1394702-33-0

4-(aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide hydrochloride

Cat. No. B1378628
CAS RN: 1394702-33-0
M. Wt: 257.78 g/mol
InChI Key: PIOTWGWGTATUNB-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide hydrochloride (4-AMDMPS) is a white crystalline compound with a molecular weight of 221.77 g/mol. It is a synthetic derivative of the naturally occurring piperidine compound, and is primarily used in scientific research applications. 4-AMDMPS has a wide range of applications in biochemical and physiological research, and is used in laboratory experiments to study its effects on various biological systems.

Scientific Research Applications

Resonance Raman Studies in Carbonic Anhydrase-Aromatic Sulfonamide Complexes

Resonance Raman spectra studies on aromatic sulfonamide complexes, including sulfonamides similar in structure to 4-(aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide hydrochloride, provided direct evidence for the presence of -SO2NH- in the active site of carbonic anhydrase. This suggests that sulfonamide binding mimics the transition state of reactants in the reversible hydration of CO2, illustrating the potential application of sulfonamides in understanding enzyme mechanisms and designing enzyme inhibitors (Kumar, King, & Carey, 1976).

Synthesis and Complexation with Metal Ions

Research into the synthesis and complexation of sulfonamides, including those related to 4-(aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide hydrochloride, with Ni(II) and Fe(II) ions, shows the potential of sulfonamides in the pharmaceutical and chemical industries due to their ability to form complexes. These complexes can increase the biological and catalytic potential of the ligand, suggesting applications in drug design and catalysis (Orie, Duru, & Ngochindo, 2021).

Antibacterial Activity

Studies on derivatives of sulfonamides, including those structurally related to 4-(aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide hydrochloride, have demonstrated significant antibacterial activity against various bacterial strains. This highlights the application of sulfonamides in the development of new antibiotics and antibacterial agents (Gadad, Mahajanshetti, Nimbalkar, & Raichurkar, 2000).

Pro-Apoptotic Effects in Cancer Cells

Research on sulfonamide derivatives has revealed their pro-apoptotic effects in cancer cells, indicating potential applications in cancer therapy. These compounds can activate apoptotic genes, suggesting their use in developing anticancer strategies (Cumaoğlu et al., 2015).

Sulfonamide as an Essential Functional Group in Drug Design

Sulfonamide groups, key components of drugs like sulfonamide antibiotics, play a crucial role in medicinal chemistry. Their utility in drug design, particularly as inhibitors of tetrahydropteroic acid synthetase, underscores the importance of sulfonamides in developing new therapeutic agents (Kalgutkar, Jones, & Sawant, 2010).

properties

IUPAC Name

4-(aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3O2S.ClH/c1-10(2)14(12,13)11-5-3-8(7-9)4-6-11;/h8H,3-7,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOTWGWGTATUNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide hydrochloride
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4-(aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide hydrochloride
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